molecular formula C9H14N2O2 B13068044 3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one

3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one

Cat. No.: B13068044
M. Wt: 182.22 g/mol
InChI Key: ZDKSYPLLCSBFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridinone ring substituted with an amino group and a hydroxybutyl side chain, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutanal with an appropriate amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the cyclization of a suitable precursor, such as 3-amino-1-(3-hydroxybutyl)butan-1-one, under acidic or basic conditions to form the pyridinone ring. This process may require heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl side chain can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxyl-substituted pyridinone.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
  • 3-Amino-1-(3-hydroxybutyl)pyridin-2-one
  • 3-Amino-1-(3-hydroxybutyl)pyridin-4-one

Uniqueness

3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a hydroxybutyl side chain allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-1-(3-hydroxybutyl)pyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-7(12)4-6-11-5-2-3-8(10)9(11)13/h2-3,5,7,12H,4,6,10H2,1H3

InChI Key

ZDKSYPLLCSBFHN-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=CC=C(C1=O)N)O

Origin of Product

United States

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